molecular formula C18H15BrN2O3 B5014547 3-{2-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide

3-{2-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide

Cat. No. B5014547
M. Wt: 387.2 g/mol
InChI Key: SOUAICGQJMBYDX-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biology, and chemistry. This compound is also known as BPCA and has a molecular formula of C18H16BrN2O3.

Mechanism of Action

The mechanism of action of 3-{2-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. It has also been suggested that BPCA may inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity towards normal cells and tissues. However, it has been shown to induce apoptosis in cancer cells, which may lead to tumor regression. BPCA has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-{2-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide in lab experiments is its ability to selectively target cancer cells while having minimal toxicity towards normal cells. This makes it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of using BPCA is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 3-{2-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide. One direction is the development of more efficient and cost-effective synthesis methods for BPCA. Another direction is the exploration of its potential applications in drug discovery and imaging of biological systems. Additionally, further studies are needed to fully understand its mechanism of action and its potential side effects on normal cells and tissues.

Synthesis Methods

The synthesis of 3-{2-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide is a multi-step process that involves the reaction of 4-bromophenol with 2-(2-bromoethoxy)aniline to form 2-(4-bromophenoxy)-N-(2-bromoethyl)aniline. This intermediate is then reacted with ethyl cyanoacetate in the presence of potassium carbonate and catalytic amounts of tetrabutylammonium bromide to yield this compound.

Scientific Research Applications

3-{2-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as a possible anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as a fluorescent probe for imaging of biological systems. In chemistry, BPCA has been used as a building block for the synthesis of various compounds with potential applications in drug discovery.

properties

IUPAC Name

(E)-3-[2-[2-(4-bromophenoxy)ethoxy]phenyl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c19-15-5-7-16(8-6-15)23-9-10-24-17-4-2-1-3-13(17)11-14(12-20)18(21)22/h1-8,11H,9-10H2,(H2,21,22)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUAICGQJMBYDX-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)N)OCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)N)OCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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